molecular formula C32H41N3O8 B12050064 fmoc-lys(boc)-ser(psime,mepro)-oh, AldrichCPR

fmoc-lys(boc)-ser(psime,mepro)-oh, AldrichCPR

Cat. No.: B12050064
M. Wt: 595.7 g/mol
InChI Key: SCQJDNYUMSKATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(boc)-Ser(psime,mepro)-OH, AldrichCPR is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine and serine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. The compound is utilized in solid-phase peptide synthesis (SPPS), a method widely adopted for the production of peptides in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(boc)-Ser(psime,mepro)-OH involves several steps, starting with the protection of the amino acids lysine and serine. The Fmoc group is used to protect the amino group of lysine, while the Boc group protects the side chain. The serine residue is modified with a psiMe and Mepro group to enhance its stability and reactivity. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the protected amino acids are sequentially added to a solid support .

Industrial Production Methods

In industrial settings, the production of Fmoc-Lys(boc)-Ser(psime,mepro)-OH follows similar principles as in research laboratories but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient and high-throughput production of the compound. The use of green solvents and environmentally friendly practices is increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(boc)-Ser(psime,mepro)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired peptide sequences with specific modifications, such as the incorporation of Fmoc-Lys(boc)-Ser(psime,mepro)-OH into the peptide chain .

Mechanism of Action

The mechanism of action of Fmoc-Lys(boc)-Ser(psime,mepro)-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once the synthesis is complete, the protecting groups are removed, and the peptide can fold into its active conformation and interact with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Lys(boc)-Ser(psime,mepro)-OH is unique due to the specific modifications on the serine residue, which enhance its stability and reactivity in peptide synthesis. This makes it particularly useful for creating peptides with specific structural and functional properties .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQJDNYUMSKATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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